
Boc-Ser(Fmoc-Lys(Boc))-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Ser(Fmoc-Lys(Boc))-OH: is a compound used in peptide synthesis. It is a derivative of serine and lysine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine is protected by both a fluorenylmethyloxycarbonyl (Fmoc) group and a Boc group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect amino acids during the synthesis process, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Fmoc-Lys(Boc))-OH involves multiple steps. Initially, serine is protected with a Boc group to form Boc-Serine. Lysine is protected with an Fmoc group at the alpha-amino group and a Boc group at the epsilon-amino group to form Fmoc-Lys(Boc). These protected amino acids are then coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Ser(Fmoc-Lys(Boc))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Applications De Recherche Scientifique
Chemistry: Boc-Ser(Fmoc-Lys(Boc))-OH is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of serine and lysine residues in a controlled manner, facilitating the study of peptide structure and function .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences that can target diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It allows for the efficient synthesis of high-purity peptides, which are essential for drug development and manufacturing .
Mécanisme D'action
The mechanism of action of Boc-Ser(Fmoc-Lys(Boc))-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc protecting groups prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Comparaison Avec Des Composés Similaires
Boc-Ser(Boc)-OH: A similar compound where serine is protected by two Boc groups.
Fmoc-Lys(Fmoc)-OH: A similar compound where lysine is protected by two Fmoc groups.
Uniqueness: Boc-Ser(Fmoc-Lys(Boc))-OH is unique due to its dual protection strategy, which allows for selective deprotection and precise peptide synthesis. This dual protection is particularly useful in synthesizing peptides with complex sequences and structures .
Propriétés
Formule moléculaire |
C34H45N3O10 |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C34H45N3O10/c1-33(2,3)46-30(41)35-18-12-11-17-26(29(40)44-20-27(28(38)39)37-32(43)47-34(4,5)6)36-31(42)45-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-27H,11-12,17-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,39)/t26-,27-/m0/s1 |
Clé InChI |
JIFZBQLSRQAYDL-SVBPBHIXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

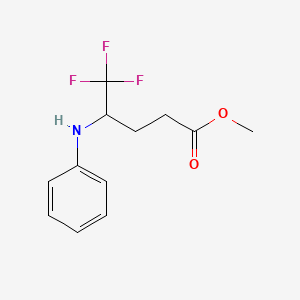

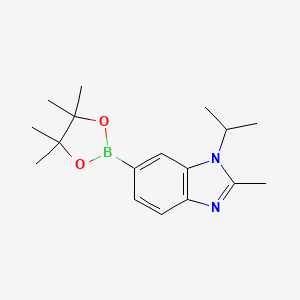
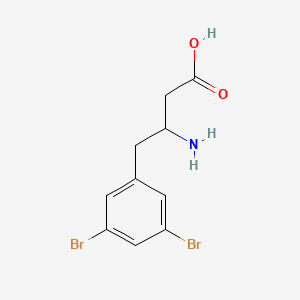
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

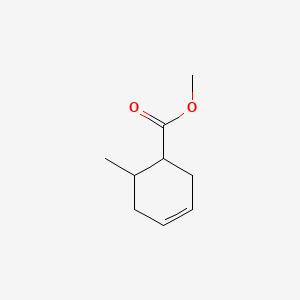
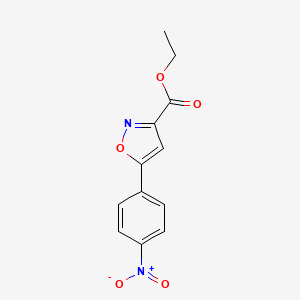
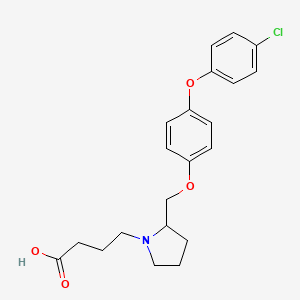
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
